REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[N+:16]([O-])([O-:18])=[O:17].[K+].S(=O)(=O)(O)O.[OH-].[Na+]>C(OC(=O)C)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([N+:16]([O-:18])=[O:17])[C:7]=1[O:8][CH3:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC)CCC(=O)OC
|
Name
|
potassium nitrate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
730 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 minutes for 10 minutes at the same temperature
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropyl ether (200 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride, and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1OC)[N+](=O)[O-])CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |